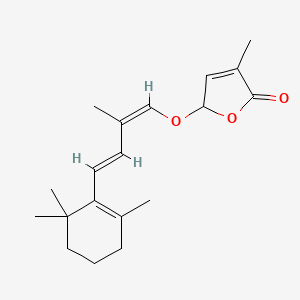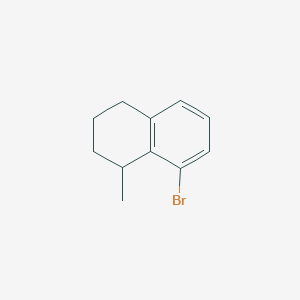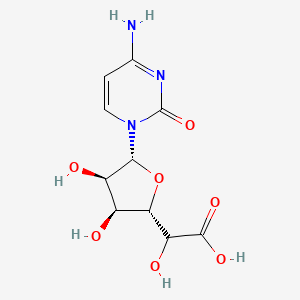
Carlactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carlactone is a key intermediate in the biosynthesis of strigolactones, a class of plant hormones that regulate various aspects of plant growth and development. Strigolactones are known for their role in inhibiting shoot branching, promoting symbiotic relationships with mycorrhizal fungi, and stimulating the germination of parasitic plant seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carlactone is synthesized from all-trans-β-carotene through a series of enzymatic reactions. The process involves three main enzymes: DWARF27, carotenoid cleavage dioxygenase 7 (CCD7), and carotenoid cleavage dioxygenase 8 (CCD8). DWARF27 converts all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by CCD7 to produce 9-cis-apo-10’-carotenal and β-ionone. CCD8 further processes 9-cis-apo-10’-carotenal to form this compound .
Industrial Production Methods: While the industrial production of this compound is not yet widespread, the enzymatic synthesis route is being explored for scalability. The use of recombinant enzymes and optimized reaction conditions are key areas of research to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Carlactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into different strigolactones.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using cytochrome P450 enzymes to produce different strigolactones.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the molecule.
Major Products: The major products formed from these reactions are various strigolactones, each with unique biological activities. Examples include orobanchol and alectrol, which are known for their roles in plant signaling and development .
Scientific Research Applications
Carlactone and its derivatives have numerous applications in scientific research:
Biology: In plant biology, this compound is essential for understanding the biosynthesis and function of strigolactones in plant development and symbiotic relationships.
Medicine: Research is ongoing to explore the potential medicinal applications of strigolactones, including their roles in cancer treatment and other diseases.
Mechanism of Action
Carlactone exerts its effects through its conversion into active strigolactones, which then interact with specific receptors in plants. The primary molecular targets are the D14 receptor and the MAX2 protein, which together regulate the degradation of proteins involved in shoot branching. This signaling pathway ultimately leads to the inhibition of shoot branching and the promotion of symbiotic relationships with fungi .
Comparison with Similar Compounds
Carlactone is unique among similar compounds due to its specific role as a precursor in the biosynthesis of strigolactones. Similar compounds include:
Orobanchol: Another strigolactone with similar biological activities but different structural features.
Alectrol: Known for its role in parasitic plant germination, alectrol shares some functional similarities with this compound.
5-Deoxystrigol: A simpler strigolactone that also plays a role in plant signaling but is derived from different biosynthetic pathways.
This compound’s uniqueness lies in its specific enzymatic synthesis route and its role as a central intermediate in the production of various strigolactones, making it a critical compound in plant biology and agricultural research .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one |
InChI |
InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12- |
InChI Key |
OTIYLZVFQIMLQH-FRGMPSNRSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)

![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)





![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)

![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
